(3R,4R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Description
The compound (3R,4R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative featuring a unique stereochemical arrangement and functional group substitution. Key structural elements include:
- Pyrrolidine Core: A five-membered nitrogen-containing ring, providing rigidity and influencing conformational preferences.
- Substituents:
- Ethyl Group at the C4 position, contributing steric bulk and lipophilicity.
- Fluoro Group at C3, enhancing metabolic stability and electronic effects.
- Phenylmethoxycarbonyl (Cbz) Group at N1, acting as a protecting group for amines during synthesis.
- Carboxylic Acid at C3, enabling hydrogen bonding and salt formation.
Properties
Molecular Formula |
C15H18FNO4 |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
(3R,4R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H18FNO4/c1-2-12-8-17(10-15(12,16)13(18)19)14(20)21-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,18,19)/t12-,15+/m1/s1 |
InChI Key |
OHVVZHBROYAPPL-DOMZBBRYSA-N |
Isomeric SMILES |
CC[C@@H]1CN(C[C@]1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3R,4R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves several steps One common method includes the use of enantioselective synthesis techniques to ensure the correct stereochemistryReaction conditions often involve the use of specific catalysts and reagents to achieve high yields and purity .
Chemical Reactions Analysis
(3R,4R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(3R,4R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (3R,4R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrolidine-3-Carboxylic Acids
The following table compares key structural and synthetic parameters of the target compound with analogous pyrrolidine derivatives:
Key Observations:
- Fluorine Substitution: The target compound’s C3-fluoro group distinguishes it from non-fluorinated analogs like the bis(trifluoromethyl)phenyl derivative . Fluorine’s electronegativity may improve binding affinity in enzyme targets compared to hydroxyl or methyl groups .
- Protecting Groups: The Cbz group (target) and Boc group () are both acid-sensitive, but Cbz is cleaved via hydrogenolysis, whereas Boc requires strong acids like TFA .
- Aryl Substituents : Compounds with trifluoromethylphenyl or benzodioxol groups () exhibit higher molecular weights and enhanced lipophilicity compared to the target’s simpler ethyl substituent.
Structural and Conformational Analysis
- Ring Conformation : Pyrrolidine derivatives often adopt envelope or twisted conformations. The target’s C3-fluoro and C4-ethyl groups may induce steric strain, favoring a specific bioactive conformation .
- Hydrogen Bonding : The carboxylic acid in the target and analogs () facilitates hydrogen bonding, critical for interactions with biological targets like enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
